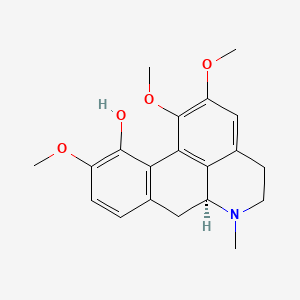

Isocorydin

Übersicht

Beschreibung

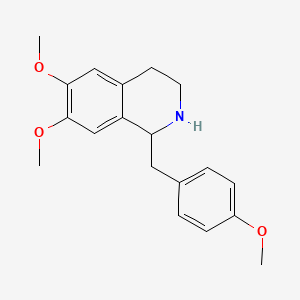

Isocorydin ist ein Aporphin-Alkaloid, das zur Klasse der Benzylisoquinolin-Alkaloide gehört. Es kommt natürlich in verschiedenen Pflanzenarten vor, insbesondere in der Familie der Mohngewächse (Papaveraceae). Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich Antikrebs-, Entzündungshemmender und neuroprotektiver Eigenschaften, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation geeigneter Benzylisoquinolin-Vorläufer unter spezifischen Reaktionsbedingungen. Beispielsweise kann die Synthese die Verwendung von methoxy-substituierten Benzylisoquinolin-Derivaten umfassen, gefolgt von Cyclisierungs- und Methylierungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion der Verbindung aus natürlichen Pflanzenquellen. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, die Reinigung durch Chromatographie und die Kristallisation, um reines this compound zu erhalten. Fortschritte in biotechnologischen Methoden haben auch die Produktion von this compound durch mikrobielle Fermentationsprozesse ermöglicht .

Wissenschaftliche Forschungsanwendungen

Chemie: Isocorydin dient als Vorläufer für die Synthese neuartiger Alkaloidderivate mit potenziellen pharmazeutischen Anwendungen.

Biologie: Es wurde in Studien verwendet, die seine Auswirkungen auf zelluläre Prozesse untersuchen, darunter Apoptose und Zellzyklusregulation.

Medizin: this compound zeigt eine signifikante Antikrebsaktivität, insbesondere gegen Leberzellkarzinom und oralen Plattenepithelkarzinom.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Antikrebsaktivität: Es induziert Apoptose in Krebszellen, indem es die Mitochondrienfunktion und den Energiestoffwechsel stört.

Neuroprotektive Wirkungen: This compound moduliert Neurotransmittersysteme und zeigt antioxidative Eigenschaften, die Neuronen vor oxidativem Stress schützen.

Entzündungshemmende Aktivität: Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren und reduziert Entzündungen.

Wirkmechanismus

Target of Action

Isocorydine (ICD) is an isoquinoline alkaloid that exhibits strong antitumor effects on numerous human cell lines . The primary targets of ICD are the energy metabolism and filamentous actin structures of cancer cells . These targets play a crucial role in the proliferation, migration, and invasion of cancer cells .

Mode of Action

ICD interacts with its targets by disrupting the energy metabolism and filamentous actin structures of cancer cells . This disruption leads to significant changes in the cytoskeleton morphology and mechanical properties of the cells . Specifically, ICD causes deformation and depolymerization of cytoskeletal actin .

Biochemical Pathways

The action of ICD affects several biochemical pathways. It leads to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I-IV in cancer cells . These changes disrupt the normal functioning of these pathways, leading to downstream effects such as decreased proliferation and increased apoptosis of cancer cells .

Pharmacokinetics

The pharmacokinetics of ICD have been studied in rats using a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method . ICD is well-absorbed after oral administration, and the absolute bioavailability was found to be 76.5% . The half-life of ICD after intravenous and oral administration was 2.2 hours and 2.0 hours, respectively . These ADME properties impact the bioavailability of ICD, influencing its therapeutic efficacy.

Result of Action

The action of ICD results in significant molecular and cellular effects. It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased . In comparison to an untreated group, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases . Ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Isocorydine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been shown to inhibit cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis . Additionally, it targets the drug-resistant cellular side population (or cancer stem cells) through inducing PDCD4-related apoptosis .

Cellular Effects

Isocorydine exerts strong antitumor effects on numerous human cell lines . It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased, and cytoskeletal actin is deformed and depolymerized .

Molecular Mechanism

Isocorydine exerts its effects at the molecular level through various mechanisms. The oxidization mechanism of isocorydine involves four molecules of Fremy’s radicals, which results in isocorydine losing relevant hydrogen atoms in its chemical structure . This structural modification at C-8 significantly improves the biological activity of this alkaloid .

Temporal Effects in Laboratory Settings

The effects of isocorydine change over time in laboratory settings. For instance, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased by 50.72%, 27.39%, 77.27%, and 73.89%, respectively . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases to 17.1 ± 0.001 (mmol/mL); ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .

Metabolic Pathways

Isocorydine disrupts energy metabolism, which is a key aspect of its anticancer activity . It causes mitochondrial dysfunction, leading to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I–IV .

Subcellular Localization

Given its impact on mitochondrial function and energy metabolism, it can be inferred that isocorydine likely interacts with components of the mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isocorydine can be synthesized through several chemical routes. One common method involves the condensation of appropriate benzylisoquinoline precursors under specific reaction conditions. For instance, the synthesis may involve the use of methoxy-substituted benzylisoquinoline derivatives, followed by cyclization and methylation reactions .

Industrial Production Methods

Industrial production of isocorydine typically involves the extraction of the compound from natural plant sources. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure isocorydine. Advances in biotechnological methods have also enabled the production of isocorydine through microbial fermentation processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isocorydin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Isocorydion und anderen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in Dihydrothis compound umwandeln.

Substitution: Substitutionsreaktionen, insbesondere an den Methoxygruppen, können eine Vielzahl von Derivaten liefern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Isocorydion, Dihydrothis compound und verschiedene substituierte Derivate. Diese Produkte weisen oft eine verbesserte biologische Aktivität im Vergleich zur Stammverbindung auf .

Vergleich Mit ähnlichen Verbindungen

Isocorydin wird mit anderen Aporphin-Alkaloiden verglichen, wie z. B.:

Glaucin: Bekannt für seine bronchodilatierenden und entzündungshemmenden Eigenschaften.

Boldin: Zeigt antioxidative und hepatoprotektive Aktivitäten.

Nuciferin: Hat antipsychotische und entzündungshemmende Wirkungen.

This compound zeichnet sich durch seine starke Antikrebsaktivität und seine Fähigkeit aus, arzneimittelresistente Krebszellen anzugreifen .

Eigenschaften

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

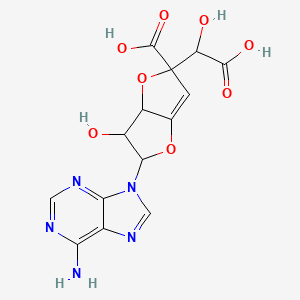

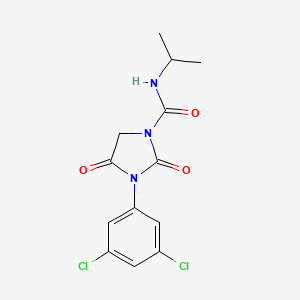

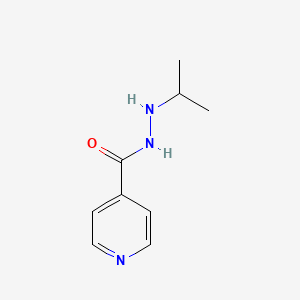

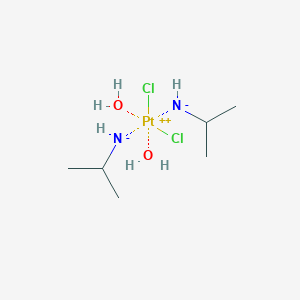

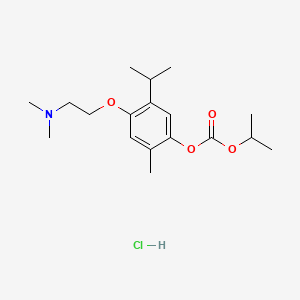

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)